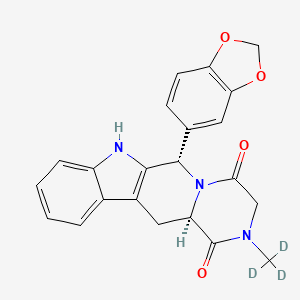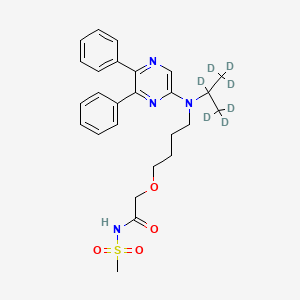![molecular formula C15H22O4 B15145279 (3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carabrolactone B is a natural product isolated from the plant Carpesium abrotanoides, which belongs to the Asteraceae family . It is a sesquiterpene lactone with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carabrolactone B is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides . The isolation process involves extensive spectroscopic analysis to elucidate its structure . While specific synthetic routes for Carabrolactone B are not widely documented, the isolation from natural sources remains the primary method of obtaining this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Carabrolactone B.
Análisis De Reacciones Químicas
Types of Reactions
Carabrolactone B, like other sesquiterpene lactones, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Carabrolactone B has shown potential in various scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods.
Biology: Exhibits anti-proliferative effects on HL-60 cells by inhibiting protein synthesis and cell division.
Medicine: Demonstrates chemo-protective effects against aflatoxin B1-induced toxicity in mice liver cells.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of Carabrolactone B involves its interaction with molecular targets and pathways that regulate cell proliferation and protein synthesis . By inhibiting these pathways, Carabrolactone B can exert anti-proliferative and chemo-protective effects.
Comparación Con Compuestos Similares
Similar Compounds
Carabrolactone A: Another sesquiterpene lactone isolated from Carpesium abrotanoides.
11 (13)-Dehydroivaxillin: A compound with a similar structure but different functional groups.
Aeruginolactone: Another sesquiterpene lactone with similar bioactivity.
Uniqueness
Carabrolactone B is unique due to its specific molecular structure and the presence of hydroxyl groups, which contribute to its distinct biological activities. Its ability to inhibit protein synthesis and provide chemo-protective effects sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(8aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9?,10?,11?,12?,13?,15-/m0/s1 |
Clave InChI |
BKVXPJGDTWUKIM-CPTXAVDFSA-N |
SMILES isomérico |
CC1CC2C(C([C@]3(C1CCC3O)C)O)C(=C)C(=O)O2 |
SMILES canónico |
CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


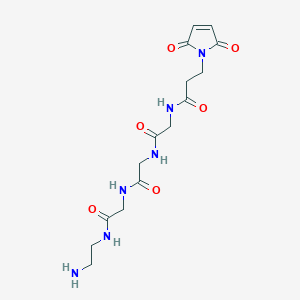
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
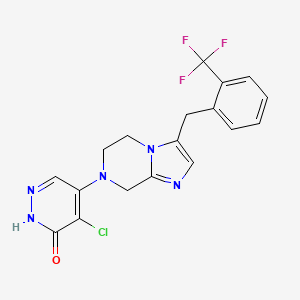
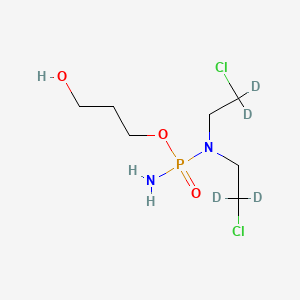
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
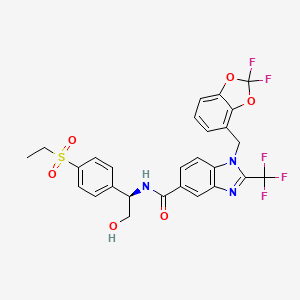
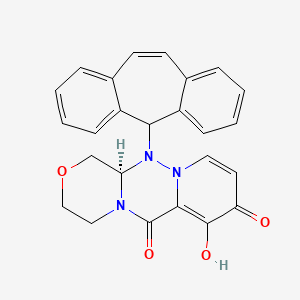
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
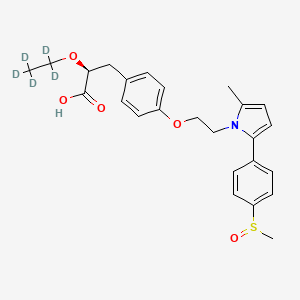
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
